2-Bromo-1-(difluoromethyl)-3-fluorobenzene
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Overview
Description
2-Bromo-1-(difluoromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H4BrF3. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)-3-fluorobenzene typically involves halogenation reactions. One common method is the bromofluorination of alkenes using reagents such as N-bromosuccinimide and triethylamine trihydrofluoride. The reaction is carried out in a solvent like dichloromethane at low temperatures, followed by purification steps such as extraction and distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-3-fluorobenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-fluorobenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological molecules, influencing their activity and function. The compound can modulate enzyme activity or receptor binding, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-difluoromethylbenzene
- 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
- 1-Bromo-3,5-difluorobenzene
Uniqueness
2-Bromo-1-(difluoromethyl)-3-fluorobenzene is unique due to the specific positioning of the bromine, difluoromethyl, and fluorine groups on the benzene ring. This unique arrangement imparts distinct reactivity and interaction profiles compared to similar compounds. For instance, the presence of the difluoromethyl group adjacent to the bromine atom can influence the compound’s electronic properties and reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPPFBRTQDCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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